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Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate

immune system, playing a key role in the initiation of anti-pathogen and anti-tumor immunity.

Activation of STING by cyclic dinucleotides (CDNs) leads to the production of type I interferons

(IFNs) and other pro-inflammatory cytokines, which in turn promote the activation and

maturation of antigen-presenting cells (APCs) and enhance antigen-specific T cell and B cell

responses. However, the clinical translation of soluble STING agonists as vaccine adjuvants

has been hampered by their rapid degradation, poor cellular uptake, and systemic toxicity.

STING-targeting particles (STp) are nanoparticle-based delivery systems designed to

overcome these limitations. By encapsulating or conjugating STING agonists, STp can protect

the agonist from degradation, facilitate its delivery to the cytosol of APCs, and target its

distribution to lymph nodes where immune responses are initiated. This targeted delivery

enhances the adjuvant effect of STING agonists while minimizing systemic inflammation.

These application notes provide an overview of the use of STp in vaccine development, along

with detailed protocols for their evaluation.
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The use of STp as vaccine adjuvants has shown significant promise in preclinical models,

leading to enhanced humoral and cellular immune responses against a variety of antigens. The

following tables summarize quantitative data from representative studies, highlighting the

advantages of STp-based vaccine formulations compared to soluble STING agonists.

Table 1: Enhanced Immunogenicity of STp-Adjuvanted Vaccines in Preclinical Models

Vaccine

Model
Antigen

STp

Formulat

ion

Metric

Soluble

STING

Agonist

STp

Formulat

ion

Fold

Increase

Referen

ce

HIV
gp41

peptide

Liposom

al

cdGMP

IgG Titer
~1 x

10^4

~5 x

10^5
~50 [1][2]

Influenza

Recombi
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Hemaggl
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d

Dextran

(Ace-

DEX)

MPs with

cGAMP

IgG Titer
~1 x

10^3

~1 x

10^7
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Melanom

a
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Polymeri

c Micelle

(PEG-b-

PC7A)

Antigen-

specific

CD8+ T

cells (%
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CD8+)

~2% ~14% 7 [4][5]

Melanom

a

TRP2

mRNA
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N/A [6]

Table 2: Enhanced In Vitro and In Vivo STING Activation by STp
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Assay

Cell

Type /

Model

STp

Formulat

ion
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Soluble

STING
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STp

Formulat
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Referen

ce

In Vitro

IFN-β

Induction

Murine

Macroph

ages

Ace-DEX

MPs with

cGAMP

IFN-β

(pg/mL)
~100 ~100,000 1000 [3]
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IFN
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al

cdGMP

IFN-β

mRNA
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n

Low
Robust

Induction
N/A [2][7]

In Vitro

STING

Activatio

n

RAW-

ISG

reporter

cells

Lipid

Nanodisc

s (LND)

with CDN

Luciferas

e Activity

EC50 >

10 µM

EC50 ~ 1

µM
>10 [8]

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of STp-based

vaccines.

Protocol 1: In Vitro STING Activation Assay using a
Luciferase Reporter Cell Line
This protocol describes the measurement of STING pathway activation using a HEK293T cell

line that expresses a luciferase reporter gene under the control of an interferon-stimulated

response element (ISRE).

Materials:

HEK293T-ISRE-luciferase reporter cells

Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

STp formulations and corresponding soluble STING agonist
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Empty nanoparticles (as a control)

96-well white, clear-bottom cell culture plates

Luciferase assay reagent

Luminometer

Procedure:

Seed HEK293T-ISRE-luciferase reporter cells in a 96-well plate at a density of 3 x 10^5

cells/mL and incubate overnight at 37°C, 5% CO2.[1]

Prepare serial dilutions of the STp formulation, soluble STING agonist, and empty

nanoparticles in complete DMEM.

Carefully remove the culture medium from the cells and add 100 µL of the prepared dilutions

to the respective wells.

Incubate the plate for 24 hours at 37°C, 5% CO2.[1]

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

[1]

Measure the luminescence using a luminometer.

Calculate the fold induction of luciferase activity relative to the untreated control cells.

Protocol 2: In Vivo Immunization and Challenge Study in
Mice
This protocol outlines a general procedure for evaluating the protective efficacy of an STp-

adjuvanted vaccine in a mouse model.

Materials:

6-8 week old female BALB/c or C57BL/6 mice
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STp-adjuvanted vaccine formulation

Control formulations (e.g., antigen alone, antigen with soluble STING agonist)

Syringes and needles (e.g., 27-30 gauge)

Pathogen or tumor cells for challenge

Calipers for tumor measurement (if applicable)

Procedure:

Randomize mice into treatment groups (n=5-10 per group).

For the primary immunization, inject each mouse with 50-100 µL of the assigned vaccine

formulation via the desired route (e.g., intramuscular, subcutaneous).[9]

Administer booster immunizations at 2-3 week intervals, following the same procedure.

Two weeks after the final boost, challenge the mice with a lethal or sub-lethal dose of the

target pathogen or with tumor cells.

Monitor the mice daily for signs of illness, weight loss, or tumor growth.

Measure tumor volume with calipers every 2-3 days.[1]

Record survival data and/or quantify pathogen load or tumor size at the end of the study.

Protocol 3: Quantification of Antigen-Specific Antibody
Titers by ELISA
This protocol describes the measurement of antigen-specific antibody levels in the serum of

immunized animals.

Materials:

96-well high-binding ELISA plates
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Recombinant antigen

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking buffer (e.g., PBS with 5% BSA or non-fat milk)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Serum samples from immunized and control mice

HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

TMB substrate

Stop solution (e.g., 2M H2SO4)

Microplate reader

Procedure:

Coat the wells of a 96-well ELISA plate with 100 µL of the recombinant antigen (1-5 µg/mL in

coating buffer) and incubate overnight at 4°C.[10]

Wash the plate three times with wash buffer.

Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.[10]

Wash the plate three times with wash buffer.

Prepare serial dilutions of the serum samples in blocking buffer.

Add 100 µL of the diluted serum to the wells and incubate for 2 hours at room temperature.

[11]

Wash the plate three times with wash buffer.

Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each

well and incubate for 1 hour at room temperature.[12]
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Wash the plate five times with wash buffer.

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[13]

Stop the reaction by adding 50 µL of stop solution.

Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as

the reciprocal of the highest dilution that gives an absorbance value above a predetermined

cutoff (e.g., 2-3 times the background).

Protocol 4: Assessment of Antigen-Specific T Cell
Responses by ELISpot
This protocol describes the quantification of antigen-specific, cytokine-producing T cells from

the spleens of immunized mice.

Materials:

ELISpot plates (e.g., PVDF-bottomed 96-well plates)

Capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ)

Spleens from immunized and control mice

Complete RPMI-1640 medium

Antigenic peptide or recombinant protein

Biotinylated detection antibody for the cytokine of interest

Streptavidin-HRP

Substrate for HRP (e.g., AEC or BCIP/NBT)

ELISpot plate reader

Procedure:
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Coat the ELISpot plate with the capture antibody overnight at 4°C.

Wash and block the plate according to the manufacturer's instructions.

Prepare single-cell suspensions from the spleens of immunized mice.

Add 2-5 x 10^5 splenocytes to each well of the ELISpot plate.

Stimulate the cells with the specific antigenic peptide (e.g., 10 µg/mL) or recombinant

protein. Include wells with no antigen (negative control) and a mitogen (e.g., Concanavalin A)

as a positive control.[14]

Incubate the plate for 18-24 hours at 37°C, 5% CO2.

Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room

temperature.

Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

Wash the plate and add the substrate to develop the spots.

Stop the reaction by washing with water.

Allow the plate to dry and count the spots using an ELISpot reader. The results are

expressed as the number of spot-forming units (SFU) per million cells.
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Caption: The cGAS-STING signaling pathway activated by cytosolic DNA.

Experimental Workflow Diagram
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Caption: Experimental workflow for the development and evaluation of STp-based vaccines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of
immunization efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]

4. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants
[jci.org]

5. Investigating TLR-agonist adjuvancy in STING-activating nanoparticle cancer vaccines -
Zachary Bennett [grantome.com]

6. Nanodelivery of STING agonists against cancer and infectious diseases - PMC
[pmc.ncbi.nlm.nih.gov]

7. Nanoparticulate STING agonists are potent lymph node-targeted vaccine adjuvants -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Mouse immunization [bio-protocol.org]

10. immunoreagents.com [immunoreagents.com]

11. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]

12. ELISA Procedures [sigmaaldrich.com]

13. mdpi.com [mdpi.com]

14. T Cell Response following Anti-COVID-19 BNT162b2 Vaccination Is Maintained against
the SARS-CoV-2 Omicron B.1.1.529 Variant of Concern - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of STING-Targeting Particles (STp) in
Vaccine Development Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569363#application-of-stp-in-vaccine-development-
research]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b569363?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Nanoparticle_Based_Delivery_Systems_for_STING_Agonist_21.pdf
https://pubmed.ncbi.nlm.nih.gov/38795353/
https://pubmed.ncbi.nlm.nih.gov/38795353/
https://www.biorender.com/template/cgas-sting-signalling-pathway
https://www.jci.org/articles/view/79915
https://www.jci.org/articles/view/79915
https://grantome.com/index.php/grant/NIH/F31-CA247152-01A1
https://grantome.com/index.php/grant/NIH/F31-CA247152-01A1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792206/
https://pubmed.ncbi.nlm.nih.gov/25938786/
https://pubmed.ncbi.nlm.nih.gov/25938786/
https://www.researchgate.net/figure/Design-and-characterization-of-nanoparticles-for-STING-agonist-delivery-a-Chemical_fig1_360802885
https://bio-protocol.org/exchange/minidetail?id=8440662&type=30
https://www.immunoreagents.com/protocols/view/2
https://www.2bscientific.com/resources/application-guides/elisa-guide/elisa-protocol
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/elisa/elisa-procedures
https://www.mdpi.com/2076-0817/14/12/1293
https://pmc.ncbi.nlm.nih.gov/articles/PMC8878189/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8878189/
https://www.benchchem.com/product/b569363#application-of-stp-in-vaccine-development-research
https://www.benchchem.com/product/b569363#application-of-stp-in-vaccine-development-research
https://www.benchchem.com/product/b569363#application-of-stp-in-vaccine-development-research
https://www.benchchem.com/product/b569363#application-of-stp-in-vaccine-development-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b569363?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

